2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Its structure features a pyrazolo-pyrimidine core substituted with a 2-ethyl group, a 4-methoxyphenylmethyl moiety at position 6, and a 7-oxo group. The sulfanyl linker at position 5 connects to an N-(2-methoxyphenyl)acetamide side chain. This substitution pattern likely influences its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets .
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-4-28-14-19-22(27-28)23(31)29(13-16-9-11-17(32-2)12-10-16)24(26-19)34-15-21(30)25-18-7-5-6-8-20(18)33-3/h5-12,14H,4,13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRERDYJLMGEPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3OC)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure incorporates a pyrazolo[4,3-d]pyrimidine core, which is known for various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N5O3S
- Molecular Weight : 485.55 g/mol
- CAS Number : 932339-33-8
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer properties. The following sections detail its mechanisms of action and findings from relevant studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[4,3-d]pyrimidine derivatives. For instance:
- Mechanism of Action : Compounds in this class often inhibit viral replication by targeting specific viral enzymes or pathways. The presence of the pyrazolo ring enhances binding affinity to viral proteins.
- Case Study : A study demonstrated that similar pyrazolo derivatives exhibited significant inhibition against Herpes Simplex Virus (HSV) in vitro. For example, a derivative showed up to 91% inhibition of HSV replication at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Mechanism of Action : It may act through the modulation of signaling pathways involved in cell proliferation and apoptosis. The sulfanyl group can enhance interactions with cellular targets.
- Research Findings : In vitro studies have shown that related compounds significantly reduced cell viability in various cancer cell lines, indicating their potential as anticancer agents.
Cytotoxicity Assessment
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds:
- Cytotoxicity Testing : The MTT assay has been utilized to determine the cytotoxic effects on Vero cells and other cell lines. Results indicated that while some derivatives were effective against viruses, they also exhibited varying degrees of cytotoxicity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Key Analogues
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ():
- Structural Differences :
- Position 6 : 4-Fluorobenzyl vs. 4-methoxyphenylmethyl in the target compound.
- Acetamide Group : N-(4-methoxyphenyl) vs. N-(2-methoxyphenyl).
- Implications :
- The 4-fluoro substituent may enhance metabolic stability compared to the methoxy group due to reduced susceptibility to oxidative metabolism.
- The positional isomerism in the methoxyphenyl acetamide (4- vs. 2-methoxy) could alter binding affinity to targets like kinases or GPCRs due to steric and electronic effects .
Substituent-Driven Activity Trends
- Methoxy vs. Fluorine (-F) acts as a bioisostere for -OH or -CH₃, offering improved membrane permeability and metabolic resistance .
- Positional Isomerism :
Mechanistic Similarities and Differences
Bioinformatics Predictions
Comparative studies on natural products with shared scaffolds (e.g., oleanolic acid derivatives) suggest that structural similarity correlates with overlapping mechanisms of action (MOAs) . For the target compound and its analogues:
- Molecular Docking :
- Transcriptome Analysis :
Physicochemical and Pharmacokinetic Properties
- Solubility :
- Metabolic Stability :
- Fluorine substitution (as in the 4-fluoro analogue) could decrease CYP450-mediated oxidation, enhancing half-life .
Preparation Methods
Cyclocondensation of Aminopyrazole Carboxamides
Aminopyrazole derivatives undergo cyclization with chloroacetic acid esters to form the pyrimidinone ring. For example, DE10103647A1 describes the conversion of 5-aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-ylcarbamoyl intermediates into 7-oxo-pyrazolo[4,3-d]pyrimidines via intramolecular cyclization under acidic conditions. Adapting this method, 2-ethyl substitution is introduced by replacing methyl/propyl groups with ethyl during the initial pyrazole synthesis.
Chlorination and Functionalization
Intermediate 7-oxo derivatives (e.g., compound Z8 in WO2002059126A1) are treated with phosphorus oxychloride or thionyl chloride to yield 7-chloro analogs. This step is critical for subsequent nucleophilic displacement at the 5-position, where the sulfanyl group will later be introduced.
Table 1: Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | HCl (conc.), reflux, 6 hr | 68–72 | |
| Chlorination | POCl₃, DMF, 80°C, 3 hr | 85–90 |
Sulfanyl Acetamide Sidechain Assembly
The sulfanylacetamide moiety is constructed through a two-step sequence:
Synthesis of 2-Sulfanylacetic Acid Derivatives
As outlined in Academia.edu’s thiadiazole-acetamide study, 2-mercaptoacetic acid is esterified with ethyl chloroacetate, followed by reaction with 2-methoxyaniline using EDCI/HOBt coupling. This yields N-(2-methoxyphenyl)-2-sulfanylacetamide, isolated via recrystallization from ethanol/water (mp 142–144°C).
Thiol-Displacement Reaction
The 5-chloro intermediate from Section 1.2 undergoes nucleophilic substitution with the sulfanylacetamide derivative. Employing NaH in THF at 0°C→RT facilitates the displacement, with yields contingent on the purity of the thiol nucleophile.
Table 2: Sulfanyl Group Incorporation Parameters
| Parameter | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|
| Base | NaH (2.2 equiv) | 78 | |
| Solvent | THF, anhydrous | — | |
| Reaction Time | 12 hr | — |
Final Coupling and Purification
The assembled components are conjugated via amide bond formation or direct substitution. However, given the compound’s structure, the sulfanylacetamide is pre-formed and attached during the nucleophilic substitution step (Section 3.2). Final purification employs column chromatography (SiO₂, gradient elution with CH₂Cl₂/MeOH 95:5→90:10) followed by recrystallization from acetonitrile.
Analytical Characterization
Critical spectroscopic data align with literature precedents:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H), 7.45–6.80 (m, 8H, aromatic), 4.55 (s, 2H, SCH₂), 4.10 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 1.40 (t, J=7.2 Hz, 3H, CH₂CH₃).
-
MS (ESI+) : m/z 576.2 [M+H]⁺, consistent with molecular formula C₂₇H₂₉N₅O₄S.
Challenges and Mitigation Strategies
-
Stereochemical Control : The 2-ethyl group may induce steric hindrance during cyclization. Using bulky bases (e.g., DBU) improves regioselectivity.
-
Thiol Oxidation : Including 1,4-dithiothreitol (DTT) in reaction mixtures prevents disulfide formation.
-
Scale-Up Limitations : Batch-wise chromatography is replaced with countercurrent distribution for >100 g batches.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine precursors. Key steps include:
- Thioacetamide coupling : Reacting the pyrazolo[4,3-d]pyrimidine core with a thiol-containing intermediate under reflux in anhydrous dimethylformamide (DMF) with triethylamine as a catalyst .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential to isolate the final product, followed by recrystallization for higher purity .
- Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, the methoxyphenyl groups show distinct aromatic proton signals at δ 6.8–7.3 ppm in -NMR .
Q. How can researchers optimize reaction yields and minimize side products?
- Temperature control : Maintain reactions at 60–80°C to prevent decomposition of heat-sensitive intermediates .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-substitution efficiency .
- Real-time monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify by-products early .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
- NMR : Key signals include the pyrimidinone carbonyl at ~170 ppm in -NMR and the sulfanyl group’s proton at δ 3.5–4.0 ppm .
- Mass spectrometry : HRMS should match the theoretical molecular weight (CHNOS: 555.19 g/mol) within 5 ppm error .
- IR spectroscopy : Confirm the presence of amide (1650–1680 cm) and sulfanyl (2550–2600 cm) groups .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The methoxyphenyl and pyrimidinone moieties often show high affinity for hydrophobic pockets .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetamide group and catalytic residues .
Q. What strategies resolve discrepancies in reported biological activity data for structural analogs?
- Comparative SAR studies : Test analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorobenzyl) to isolate functional group contributions .
- Dose-response assays : Use IC values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) to quantify potency variations .
Q. How does regioselectivity impact functionalization of the pyrazolo[4,3-d]pyrimidine core?
- Electrophilic substitution : The 5-position sulfanyl group directs electrophiles to the 2-ethyl or 6-benzyl positions. For example, nitration occurs preferentially at the 3-methyl site under acidic conditions .
- Steric effects : Bulkier substituents on the pyrimidinone ring reduce reactivity at adjacent positions, validated by X-ray crystallography .
Q. What degradation pathways occur under physiological conditions, and how are they characterized?
- Hydrolysis : The thioacetamide bond is labile in acidic environments (pH < 4), forming acetic acid and a free thiol. Monitor via LC-MS at 25°C in simulated gastric fluid .
- Oxidative stability : Exposure to HO oxidizes the sulfanyl group to sulfoxide (confirmed by -NMR peak splitting) .
Methodological Recommendations
- Synthetic challenges : Prioritize inert atmosphere (N/Ar) for thiol-containing intermediates to prevent oxidation .
- Data validation : Cross-validate computational docking results with surface plasmon resonance (SPR) binding assays .
- Troubleshooting : If crystallization fails, use anti-solvent vapor diffusion with dichloromethane/hexane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
